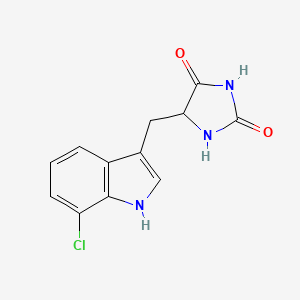

Necroptosis-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHEBPGIQHYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Necrostatin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Necrostatin-1 (Nec-1) is a cornerstone small molecule in the study of regulated cell death. First identified in 2005, it is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] By preventing the kinase activity of RIPK1, Nec-1 blocks the formation of the necrosome, a critical signaling complex, thereby averting programmed necrotic cell death. This guide provides an in-depth overview of the discovery of Nec-1, its chemical properties, a representative synthesis route, and its molecular mechanism of action. Furthermore, it details key experimental protocols for evaluating its activity and target engagement, supported by quantitative data and visualizations of the core signaling pathways.

Discovery and Identification

Necrostatin-1 was first identified in 2005 by Degterev et al. through a high-throughput chemical library screen designed to find inhibitors of a non-apoptotic, regulated form of cell death, which would later be termed necroptosis.[1][4] The screen utilized a cell-based assay to identify compounds that could rescue cells from death induced by tumor necrosis factor-alpha (TNF-α) in the absence of caspase activity. Nec-1 emerged as a potent hit with the ability to inhibit this form of necrosis without affecting apoptosis, providing the first chemical tool to specifically probe this novel cell death pathway. Subsequent studies definitively identified RIPK1 as the specific cellular target of Necrostatin-1.[2][3]

Chemical Properties and Synthesis

Necrostatin-1 is a small, cell-permeable molecule belonging to the thiohydantoin class of compounds.[3] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one[5][6] |

| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone[2][3] |

| Molecular Formula | C₁₃H₁₃N₃OS[2][5] |

| Molecular Weight | 259.33 g/mol [2][5] |

| CAS Number | 4311-88-0[2][5] |

| Purity | Typically >95% - 99% (HPLC)[2][6] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL) and Ethanol (e.g., 50 mM)[2][6] |

Representative Synthetic Route

The synthesis of Necrostatin-1 can be achieved through a Knoevenagel condensation reaction. A representative method involves the reaction of Indole-3-carbaldehyde with 3-methyl-2-thiohydantoin . This reaction typically proceeds under basic conditions, followed by a reduction of the resulting intermediate to yield the final product. This approach is a common strategy for synthesizing related 5-substituted thiohydantoin derivatives.

Mechanism of Action

Necrostatin-1 functions as a highly specific, allosteric inhibitor of RIPK1 kinase activity. It does not bind to the ATP-binding pocket but rather to a hydrophobic pocket located between the N- and C-termini of the kinase domain.[2][3] This binding event locks RIPK1 into an inactive conformation, preventing its autophosphorylation and subsequent recruitment and phosphorylation of RIPK3.[7]

The Necroptosis Signaling Pathway

Necroptosis is a form of regulated necrosis initiated by death receptors, such as TNF receptor 1 (TNFR1). In the absence of active Caspase-8, RIPK1 is recruited to the receptor complex. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[8] The core RIPK1-RIPK3-MLKL complex is known as the "necrosome."

Caption: The TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-1 on RIPK1.

By locking RIPK1 in an inactive state, Necrostatin-1 prevents the formation of the necrosome, thereby halting the entire downstream signaling cascade that leads to cell death.[3][7]

Quantitative Data Summary

The potency of Necrostatin-1 has been quantified in various assays. The table below summarizes key activity values.

| Assay Type | Target/Process | Cell Line / Condition | Value (EC₅₀ / IC₅₀) |

| Necroptosis Inhibition | Necroptosis | Jurkat Cells | 490 nM (EC₅₀)[9][10] |

| Necroptosis Inhibition | Necroptosis | 293T Cells | 490 nM (EC₅₀)[11] |

| Necroptosis Inhibition | Necroptosis | FADD-deficient Jurkat Cells | 494 nM (EC₅₀) |

| Kinase Inhibition | RIPK1 Kinase | In vitro | 182 nM (EC₅₀)[9][10] |

Key Experimental Protocols

Verifying the activity and target engagement of Necrostatin-1 involves several key experiments. Detailed methodologies are provided below.

In Vitro RIPK1 Kinase Inhibition Assay

This assay directly measures the ability of Nec-1 to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 10 mM MnCl₂)

-

[γ-³²P]ATP or [γ-³³P]ATP for radiometric detection[5]

-

Alternatively, ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection

-

Necrostatin-1 and DMSO (vehicle control)

-

96-well plates

-

Phosphoric acid (for stopping reaction in radiometric assay)

-

SDS-PAGE and autoradiography equipment or a microplate reader for luminescence

Protocol (Radiometric Method):

-

Prepare serial dilutions of Necrostatin-1 in DMSO. Further dilute in kinase assay buffer.

-

In a 96-well plate, add 10 µL of recombinant RIPK1 and 10 µL of the Nec-1 dilution (or DMSO control).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[5]

-

Initiate the kinase reaction by adding 20 µL of a reaction mix containing kinase buffer, MBP substrate, and [γ-³²P]ATP.

-

Incubate the plate for 30-120 minutes at 30°C or room temperature.[5]

-

Stop the reaction by adding 10 µL of 3% phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

-

Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

TNF-α-Induced Necroptosis Cell Viability Assay

This cell-based assay confirms the protective effect of Nec-1 on cells undergoing necroptosis.

Materials:

-

A cell line sensitive to TNF-α-induced necroptosis (e.g., L929, HT-29, or Jurkat).

-

Recombinant human or murine TNF-α.

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis.[8][12]

-

Necrostatin-1.

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One), or a fluorescent dye like Sytox Green).[12][13]

Protocol (MTT Assay):

-

Seed cells (e.g., L929) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Pre-treat the cells for 30-60 minutes with desired concentrations of Necrostatin-1 (e.g., 0.1 to 100 µM) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[8][12] Include vehicle-only (DMSO) controls.

-

Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) to the appropriate wells.[8][14]

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[8]

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ of Nec-1.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][4]

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol (Western Blot Detection):

-

Cell Treatment: Culture cells to confluency. Treat one batch of cells with Necrostatin-1 (e.g., 30 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[9]

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]

-

Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.[7]

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

-

Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble RIPK1 in each sample using SDS-PAGE and Western blotting with a specific anti-RIPK1 antibody.

-

Analysis: Quantify the band intensities at each temperature for both the Nec-1 treated and vehicle-treated samples. Plot the percentage of soluble RIPK1 against temperature to generate "melting curves." A shift in the curve to higher temperatures in the Nec-1 treated sample indicates target stabilization and therefore, direct engagement.[1]

Conclusion

Necrostatin-1 has been instrumental in elucidating the molecular machinery of necroptosis. Its discovery provided a critical tool for distinguishing this pathway from apoptosis and for exploring its role in various pathophysiological conditions, including ischemic injury, neurodegeneration, and inflammatory diseases. As a specific, allosteric inhibitor of RIPK1, it continues to serve as a benchmark compound for the development of new therapeutics targeting regulated necrosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to study and leverage the unique properties of Necrostatin-1 in drug discovery and biomedical research.

References

- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. CETSA [cetsa.org]

- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 6. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

The Triad of Demise: A Technical Guide to the Roles of RIPK1, RIPK3, and MLKL in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a regulated form of necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. Unlike the immunologically silent process of apoptosis, necroptosis is inherently pro-inflammatory, culminating in lytic cell death and the release of damage-associated molecular patterns (DAMPs). At the heart of this pathway lies a core signaling triad: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). This technical guide provides an in-depth examination of the molecular mechanisms governing the interplay of these three proteins, supplemented with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and therapeutic development.

The Core Signaling Cascade: A Symphony of Phosphorylation and Oligomerization

The canonical necroptosis pathway is most extensively studied in the context of tumor necrosis factor (TNF) signaling. When apoptosis is inhibited, typically through the blockade of Caspase-8, the cellular machinery pivots towards necroptosis. This switch is orchestrated by the kinase activities of RIPK1 and RIPK3, which form a functional amyloid-like signaling complex known as the necrosome.[1][2]

RIPK1: The Initiator and Scaffold

RIPK1 is a multifaceted protein that functions as a critical node in cell survival and death pathways.[3][4] It contains an N-terminal kinase domain, an intermediate RIP homotypic interaction motif (RHIM) domain, and a C-terminal death domain.[5] In the context of necroptosis, the kinase activity of RIPK1 is paramount.[3] Upon TNF receptor 1 (TNFR1) stimulation and in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation at serine 166, a key indicator of its activation.[3] This activation is a crucial step that allows for the recruitment of RIPK3.[3][4]

RIPK3: The Amplifier and Kinase Hub

RIPK3 is the central kinase in the necroptosis pathway.[6] Like RIPK1, it possesses a RHIM domain, which facilitates a homotypic interaction with activated RIPK1, leading to the formation of the necrosome.[1][2] This interaction promotes the autophosphorylation and activation of RIPK3.[6] Once active, RIPK3 becomes the catalytic engine of the necrosome, poised to phosphorylate its downstream substrate, MLKL.[1][6]

MLKL: The Executioner

MLKL is a pseudokinase that acts as the terminal effector of necroptosis.[7] It is recruited to the necrosome where it is directly phosphorylated by activated RIPK3 at specific residues within its pseudokinase domain (Thr357 and Ser358 in human MLKL).[7] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.[8][9] These MLKL oligomers then translocate to the plasma membrane, where they are believed to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.[10]

Quantitative Insights into Necroptosis

The study of necroptosis has been greatly advanced by the development of specific small molecule inhibitors. The half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of these compounds provide valuable quantitative data on the potency and cellular efficacy of targeting the core necroptosis machinery.

| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 Kinase | Cell Viability | Human U937 | IC50: ~500 nM | [10] |

| Cell Viability | Mouse L929 | IC50: ~300 nM | [10] | ||

| GSK'963 | RIPK1 Kinase | FP Binding Assay | - | IC50: 29 nM | [6][11][12] |

| Cell Viability | Human U937 | IC50: 4 nM | [6][10] | ||

| Cell Viability | Mouse L929 | IC50: 1 nM | [6][10] | ||

| GSK'872 | RIPK3 Kinase | In vitro Kinase Assay | - | IC50: ~7.5 nM | [13] |

| Necrosulfonamide (NSA) | Human MLKL | Cell Viability | Human HT-29 | EC50: ~0.7 µM | [14] |

Key Experimental Protocols

The following protocols provide detailed methodologies for investigating the core events in the RIPK1-RIPK3-MLKL signaling axis.

Co-Immunoprecipitation of the RIPK1-RIPK3 Necrosome

This protocol is designed to isolate and detect the interaction between RIPK1 and RIPK3, a hallmark of necrosome formation.

Materials:

-

Cells of interest (e.g., mouse macrophages, HT-29)

-

Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, protease and phosphatase inhibitors)

-

Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., IP Lysis Buffer with adjusted salt concentration)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-RIPK1, anti-RIPK3)

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired necroptotic stimuli for the appropriate duration to induce necrosome formation (e.g., 4-8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the immunoprecipitating antibody (e.g., anti-RIPK1) and incubate overnight at 4°C on a rotator.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution and Analysis: Resuspend the beads in SDS-PAGE sample buffer, boil for 5-10 minutes to elute the protein complexes, and analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.

Detection of MLKL Oligomerization by Non-Reducing SDS-PAGE

This method allows for the visualization of MLKL oligomers, a key step in the execution of necroptosis.

Materials:

-

Cells treated to induce necroptosis

-

Lysis buffer (e.g., RIPA buffer)

-

Non-reducing SDS-PAGE sample buffer (lacking β-mercaptoethanol or DTT)

-

Standard reducing SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-MLKL, anti-phospho-MLKL)

Procedure:

-

Cell Lysis: Following treatment to induce necroptosis, harvest and lyse the cells in a suitable lysis buffer.

-

Sample Preparation: Quantify the protein concentration of the lysates. Prepare two aliquots of each sample. To one aliquot, add non-reducing sample buffer. To the other, add standard reducing sample buffer as a control.

-

SDS-PAGE: Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.

-

Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Detection: Probe the membrane with an anti-MLKL or anti-phospho-MLKL antibody. MLKL monomers will be detected at their expected molecular weight in both reducing and non-reducing conditions, while oligomers will appear as higher molecular weight bands specifically in the non-reducing lanes.[8][15]

Cell Viability Assay Using Propidium Iodide (PI) Staining

This assay quantifies cell death by measuring the loss of plasma membrane integrity, a characteristic feature of necroptosis.

Materials:

-

Cells cultured in a multi-well plate

-

Necroptosis-inducing and inhibitory compounds

-

Propidium Iodide (PI) solution (e.g., 1 µg/mL)

-

Hoechst 33342 solution (optional, for total cell staining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with necroptosis-inducing agents, with or without inhibitors, for the desired time.

-

Staining: Add PI solution (and Hoechst, if used) directly to the cell culture medium and incubate for 15-30 minutes at 37°C.[2]

-

Imaging/Analysis:

-

Microscopy: Capture fluorescent images. PI will stain the nuclei of dead cells red, while Hoechst will stain the nuclei of all cells blue. The percentage of dead cells can be calculated by (red nuclei / blue nuclei) * 100.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing PI. Analyze the cells using a flow cytometer. The percentage of PI-positive cells represents the dead cell population.

-

Visualizing the Necroptosis Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying necroptosis.

The Core Necroptosis Signaling Pathway

Caption: Core necroptosis signaling cascade.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for necroptosis inhibitor screening.

This guide provides a foundational and technical overview of the critical roles of RIPK1, RIPK3, and MLKL in necroptosis. The provided data and protocols serve as a starting point for researchers to further dissect this intricate cell death pathway and explore its therapeutic potential.

References

- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK963 | RIP kinase | TargetMol [targetmol.com]

- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 14. Necroptosis Execution Is Mediated by Plasma Membrane Nanopores Independent of Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Necroptotic Cell Death Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis. Unlike apoptosis, which is generally considered immunologically silent, necroptosis is a pro-inflammatory process due to the release of cellular contents and damage-associated molecular patterns (DAMPs)[1]. This pathway is increasingly recognized for its critical role in various physiological and pathological conditions, including inflammation, infectious diseases, neurodegeneration, and cancer[2][3]. The core of the necroptotic signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL)[2][3]. Understanding the intricate molecular mechanisms of necroptosis is paramount for the development of novel therapeutic strategies targeting these diseases. This guide provides a comprehensive overview of the necroptotic pathway, detailed experimental protocols for its study, and quantitative data to aid in research and drug development.

The Core Signaling Pathway

Necroptosis can be initiated by various stimuli, including ligation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1), Toll-like receptors (TLRs), and recognition of viral Z-DNA by Z-DNA binding protein 1 (ZBP1)[4][5][6]. The canonical pathway, induced by TNF-α, serves as a well-studied model.

Under conditions where apoptosis is inhibited (e.g., through caspase-8 inhibition), the binding of TNF-α to TNFR1 leads to the formation of a membrane-bound complex known as Complex I. Deubiquitination of RIPK1 within this complex is a critical step that allows it to dissociate and form a cytosolic complex called the necrosome, or Complex IIb, with RIPK3[7]. The interaction between RIPK1 and RIPK3 is mediated by their respective RIP Homotypic Interaction Motifs (RHIMs)[4][5][6][8][9]. This interaction facilitates the autophosphorylation and activation of RIPK3.

Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL[10][11][12][13]. Phosphorylation of MLKL induces a conformational change, leading to its oligomerization and translocation to the plasma membrane[10][11][14]. At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis and the release of DAMPs[11].

Data Presentation

Quantitative understanding of the necroptotic pathway is crucial for developing targeted therapies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used inhibitors targeting key components of the necroptotic pathway.

| Inhibitor | Target | IC50 | Cell Line/Assay | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | < 0.2 µM | In vitro cell death assay | [1] |

| Necrostatin-1 (Nec-1) | RIPK1 | 100 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |

| GSK'872 | RIPK3 | 1 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |

| Necrosulfonamide (NSA) | MLKL | < 0.2 µM | In vitro cell death assay | [1] |

| Necrosulfonamide (NSA) | MLKL | 1 µM (for protection) | Primary astrocytes (OGD/Re) | [15][16] |

Note: IC50 values can vary depending on the cell type, assay conditions, and specific stimulus used.

Experimental Protocols

Western Blot Analysis of Phosphorylated MLKL (p-MLKL)

This protocol is for the detection of phosphorylated MLKL, a key indicator of necroptosis activation.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (10%)

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibody: anti-phospho-MLKL (e.g., Abcam ab196436)

-

Secondary HRP-conjugated antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 15 µg of total protein with 2x sample buffer and heat at 60°C for 20 minutes.

-

Gel Electrophoresis: Separate proteins on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-MLKL antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Detection: Detect the signal using an ECL reagent and an imaging system.

Immunoprecipitation of RIPK1-RIPK3 Complex

This protocol describes the co-immunoprecipitation of RIPK1 and RIPK3 to detect the formation of the necrosome.

Materials:

-

Lysis buffer (e.g., 1% NP-40 and 0.5% Triton X-100 in buffer)

-

Anti-FADD antibody (for isolating Complex II) or anti-RIPK1/anti-RIPK3 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Stimulation: Stimulate cells to induce necroptosis (e.g., with LPS and a pan-caspase inhibitor like zVAD-fmk).

-

Cell Lysis: Lyse cells in the appropriate lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FADD) overnight at 4°C.

-

Bead Binding: Add protein A/G agarose beads and incubate for 1-2 hours at 4°C.

-

Washing: Wash the beads several times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting for RIPK1 and RIPK3.

Flow Cytometry Analysis of Necroptotic Cells

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necroptotic cells. Necroptotic cells will be positive for both Annexin V and PI.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment to induce necroptosis.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

Immunohistochemistry for Phosphorylated MLKL in Tissue

This protocol is for the detection of p-MLKL in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 3% H2O2, serum)

-

Primary antibody: anti-phospho-MLKL (e.g., Abcam ab196436, 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with serum.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

-

Detection: Develop the signal with DAB substrate.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Conclusion

The study of the necroptotic cell death pathway has opened new avenues for understanding and potentially treating a wide range of diseases characterized by inflammation and cell death. The core signaling axis of RIPK1-RIPK3-MLKL provides multiple targets for therapeutic intervention. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate this complex pathway further. As our understanding of the intricate regulation and downstream consequences of necroptosis continues to grow, so too will the opportunities for innovative therapeutic strategies.

References

- 1. Necrosulfonamide - Longevity Wiki [en.longevitywiki.org]

- 2. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The structure of mouse RIPK1 RHIM-containing domain as a homo-amyloid and in RIPK1/RIPK3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RIPK1 both positively and negatively regulates RIPK3 oligomerization and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-translational control of RIPK3 and MLKL... | F1000Research [f1000research.com]

- 12. researchgate.net [researchgate.net]

- 13. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human RIPK3 maintains MLKL in an inactive conformation prior to cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 16. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-1: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] Necroptosis is a regulated form of necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[3][4] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of Necrostatin-1, along with detailed experimental protocols for its study and visualization of its mechanism of action within the necroptosis signaling pathway.

Chemical Structure and Physicochemical Properties

Necrostatin-1 is a synthetic organic compound with the systematic IUPAC name 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one.[5][6] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one | [6] |

| Synonyms | Nec-1, Methyl-thiohydantoin-tryptophan | [7] |

| CAS Number | 4311-88-0 | [8] |

| Molecular Formula | C₁₃H₁₃N₃OS | [6] |

| Molecular Weight | 259.33 g/mol | [6] |

| Appearance | Crystalline solid | [7] |

| Solubility | DMSO: 10 mg/mL, Methanol: 5 mg/mL | [7] |

| Stability | Lyophilized powder stable for at least 2 years at -20°C. Stock solutions in DMSO are stable for up to 3 months at -20°C. | [7] |

| SMILES | CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | [6] |

| InChI Key | TXUWMXQFNYDOEZ-UHFFFAOYSA-N | [6] |

Pharmacological Properties

Necrostatin-1 is a highly specific inhibitor of the kinase activity of RIPK1.[1][3] It binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation.[8][9] This allosteric inhibition prevents the autophosphorylation of RIPK1, a critical step in the initiation of the necroptotic cascade.[3][10] The key pharmacological parameters of Necrostatin-1 are detailed in the following table.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| EC₅₀ for Necroptosis Inhibition | 494 nM | FADD-deficient Jurkat cells treated with TNF-α | |

| EC₅₀ for RIPK1 Kinase Inhibition | 182 nM | In vitro kinase assay | [11] |

| Bioavailability (oral, rat) | 54.8% |

Signaling Pathway of Necroptosis and Inhibition by Necrostatin-1

Necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. In the absence of active caspase-8, this triggers a signaling cascade that leads to the formation of the necrosome, a protein complex composed of activated RIPK1 and RIPK3.[1][12] RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis.[12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[12]

Necrostatin-1 intervenes at the initial stage of this pathway by inhibiting the kinase activity of RIPK1.[3] This prevents the recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and all subsequent downstream events.[13]

Below are Graphviz diagrams illustrating the TNF-α induced necroptosis pathway and the specific point of inhibition by Necrostatin-1.

Caption: TNF-α induced necroptosis signaling pathway.

Caption: Mechanism of Necrostatin-1 inhibition of RIPK1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Necrostatin-1.

In Vitro RIPK1 Kinase Assay

This assay measures the ability of Necrostatin-1 to inhibit the autophosphorylation of recombinant human RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., from Carna Biosciences)

-

Necrostatin-1

-

Kinase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MnCl₂[14]

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 μCi/μL)

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant human RIPK1 (0.2 µg) in Kinase Assay Buffer.[14]

-

Add varying concentrations of Necrostatin-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µM cold ATP and 1 µCi of [γ-³²P]ATP.[14]

-

Incubate the reaction for 30 minutes at 30°C.[14]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radioactive signal corresponding to the autophosphorylated RIPK1 band using a phosphorimager.

Cellular Necroptosis Assay in Jurkat Cells

This assay assesses the cytoprotective effect of Necrostatin-1 against TNF-α-induced necroptosis in FADD-deficient Jurkat cells.

Materials:

-

FADD-deficient Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Human TNF-α (10 ng/mL final concentration)[15]

-

Necrostatin-1

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

Procedure:

-

Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Pre-treat the cells with a serial dilution of Necrostatin-1 (or DMSO as a vehicle control) for 1 hour.[15]

-

Induce necroptosis by adding 10 ng/mL of human TNF-α to each well (except for the untreated control wells).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the EC₅₀ value of Necrostatin-1 for necroptosis inhibition.

Immunoprecipitation of the Necrosome (RIPK1-RIPK3 Complex)

This protocol describes the isolation of the necrosome from cell lysates to analyze the effect of Necrostatin-1 on its formation.

Materials:

-

L929 cells

-

DMEM medium supplemented with 10% FBS

-

Mouse TNF-α (10 ng/mL)

-

zVAD-fmk (20 µM)

-

Necrostatin-1 (30 µM)

-

Lysis Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.4), 0.2% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors[16]

-

Anti-RIPK1 antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Anti-RIPK3 antibody (for western blotting)

Procedure:

-

Treat L929 cells with TNF-α and zVAD-fmk in the presence or absence of Necrostatin-1 for the desired time (e.g., 4-6 hours).

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with Lysis Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by western blotting using an anti-RIPK3 antibody to detect the co-immunoprecipitated RIPK3.

Western Blot Analysis of Necroptosis Markers

This protocol details the detection of key necroptosis-related proteins (RIPK1, p-RIPK1, RIPK3, and MLKL) by western blotting.

Materials:

-

Cell lysates prepared as in the immunoprecipitation protocol

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-RIPK1, anti-phospho-RIPK1 (Ser166)[10], anti-RIPK3, anti-MLKL, anti-phospho-MLKL (Ser358)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Necrostatin-1 has proven to be an invaluable tool for dissecting the molecular mechanisms of necroptosis and for exploring its role in various diseases. Its high specificity and potency for RIPK1 make it a cornerstone for both basic research and preclinical studies. This technical guide provides a comprehensive resource for professionals in the field, offering detailed information on the chemical and pharmacological properties of Necrostatin-1, along with robust experimental protocols to facilitate further investigation into this critical cell death pathway. The provided visualizations of the necroptosis pathway and Necrostatin-1's mechanism of action serve to clarify these complex processes. As research into necroptosis continues to expand, a thorough understanding of tools like Necrostatin-1 will be essential for the development of novel therapeutic strategies targeting diseases with a necroptotic component.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of TNF-independent RIPK3-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]

- 6. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. invivogen.com [invivogen.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. researchgate.net [researchgate.net]

- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Foundational Research of the Necroptosis Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that has emerged as a critical process in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration.[1][2][3] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[2][4] This technical guide provides a comprehensive overview of the core necroptosis signaling cascade, focusing on the key molecular players, their interactions, and the experimental methodologies used to investigate this intricate pathway.

The Core Necroptosis Signaling Pathway

The best-characterized trigger for necroptosis is the engagement of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by their respective ligands (e.g., TNF-α).[1][4][5] The signaling cascade is tightly regulated by a series of protein-protein interactions, phosphorylation events, and ubiquitination, culminating in the execution of cell death. The key protein players in this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2][3]

Initiation Phase: Complex I Formation and the Apoptosis/Necroptosis Switch

Upon TNF-α binding, TNFR1 recruits a signaling complex known as Complex I to the intracellular death domain of the receptor.[1] This complex includes TNFR-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[1] Within Complex I, RIPK1 is polyubiquitinated by cIAP1/2, which serves as a scaffold to recruit downstream signaling molecules that activate pro-survival pathways, primarily the NF-κB pathway.

However, under conditions where cIAP1/2 are depleted or inhibited (e.g., by SMAC mimetics), or when deubiquitinating enzymes like CYLD are active, RIPK1 is deubiquitinated. This leads to the dissociation of RIPK1 from the plasma membrane and the formation of a cytosolic complex known as Complex II.[5]

Complex II exists in two main forms:

-

Complex IIa (Apoptotic): Composed of RIPK1, FADD (Fas-associated death domain), and pro-caspase-8. In this complex, pro-caspase-8 undergoes auto-cleavage and activation, leading to the initiation of the apoptotic cascade.[5]

-

Complex IIb (Necroptotic or "Necrosome"): Forms when caspase-8 is inhibited or absent.[2] This allows RIPK1 to interact with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs).[1] This interaction is a critical step in the commitment to necroptosis.

Caspase-8 acts as a crucial switch between apoptosis and necroptosis. Active caspase-8 can cleave and inactivate both RIPK1 and RIPK3, thereby inhibiting the necroptotic pathway.[2]

Propagation Phase: Necrosome Formation and Activation

The necrosome, a large amyloid-like signaling complex, is the central platform for the propagation of the necroptotic signal.[2] It is primarily composed of oligomerized RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[1][6] Activated RIPK3 then recruits its downstream substrate, MLKL.[1][2]

Execution Phase: MLKL-mediated Plasma Membrane Permeabilization

MLKL is the ultimate executioner of necroptosis.[2] Upon recruitment to the necrosome, the pseudokinase domain of MLKL is phosphorylated by RIPK3 at specific serine/threonine residues (T357 and S358 in human MLKL).[3] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization (forming trimers and higher-order oligomers).[7][8]

These MLKL oligomers then translocate to the plasma membrane, a process that is thought to be mediated by interactions with phosphatidylinositol phosphates (PIPs).[9] At the plasma membrane, MLKL oligomers are believed to directly or indirectly cause membrane permeabilization, possibly by forming pores or channels.[9] This disruption of the plasma membrane integrity leads to an influx of ions, cell swelling, and ultimately, cell lysis and the release of DAMPs.[2]

Quantitative Data in Necroptosis Research

Quantitative analysis is crucial for understanding the dynamics and therapeutic potential of the necroptosis pathway. This includes determining the potency of inhibitors and the kinetics of the enzymatic reactions involved.

| Inhibitor | Target | Reported IC50/EC50 | Cell Line/Assay Condition |

| Necrostatin-1s (Nec-1s) | RIPK1 Kinase Activity | ~200-500 nM | Human HT-29 cells (TNF-induced necroptosis) |

| GSK'872 | RIPK3 Kinase Activity | ~10-100 nM | Human HT-29 cells (TNF-induced necroptosis) |

| Necrosulfonamide (NSA) | MLKL (human) | ~500 nM | Human HT-29 cells (TNF-induced necroptosis) |

| Ponatinib | RIPK1 and RIPK3 Kinase Activity | Submicromolar | Various cell lines |

| Pazopanib | RIPK1 Kinase Activity | Submicromolar | Various cell lines |

Note: IC50/EC50 values can vary depending on the specific cell line, assay conditions, and the method of measurement. The values presented here are approximate and for comparative purposes.

Key Experimental Protocols

Investigating the necroptosis signaling cascade requires a variety of specialized molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.

Immunoprecipitation of the Necrosome Complex

This protocol is used to isolate the RIPK1-RIPK3 complex (necrosome) to study its composition and post-translational modifications.[10][11][12]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-RIPK3).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Treat cells to induce necroptosis. Lyse the cells on ice with lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Western Blot Analysis of Phosphorylated Necroptosis Proteins

This technique is essential for detecting the activation of RIPK1, RIPK3, and MLKL by identifying their phosphorylated forms.[13][14][15][16]

Materials:

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies specific for phosphorylated forms of RIPK1 (e.g., p-Ser166), RIPK3 (e.g., p-Ser227), and MLKL (e.g., p-Ser358).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Cell Viability Assays for Necroptosis

These assays are used to quantify the extent of cell death.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.

Procedure:

-

Sample Collection: Collect the cell culture supernatant from treated and control cells.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measurement: The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Quantification: Measure the absorbance of the formazan product at the appropriate wavelength. The amount of LDH released is proportional to the number of dead cells.

Principle: PI is a fluorescent dye that cannot cross the intact plasma membrane of live cells. It intercalates with the DNA of dead cells, emitting a red fluorescence.

Procedure:

-

Cell Staining: Add PI solution to the cell suspension.

-

Incubation: Incubate the cells for a short period in the dark.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of PI-positive cells represents the percentage of dead cells.

Detection of MLKL Oligomerization and Translocation

These assays are used to visualize the final execution steps of necroptosis.

Procedure:

-

Sample Preparation: Lyse cells under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer).

-

Western Blotting: Perform Western blotting as described above, using an antibody against MLKL. Under these conditions, MLKL oligomers will not be dissociated and will appear as higher molecular weight bands.

Procedure:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Staining: Incubate the cells with a primary antibody against MLKL, followed by a fluorescently labeled secondary antibody.

-

Imaging: Visualize the subcellular localization of MLKL using fluorescence microscopy. In necroptotic cells, MLKL will translocate from the cytoplasm to the plasma membrane.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The core necroptosis signaling pathway initiated by TNF-α.

Experimental Workflow Diagram: Immunoprecipitation

Caption: Workflow for the immunoprecipitation of the necrosome complex.

Logical Relationship Diagram: Apoptosis vs. Necroptosis Switch

Caption: The central role of Caspase-8 in the apoptosis vs. necroptosis decision.

Conclusion

The foundational research on the necroptosis signaling cascade has unveiled a complex and tightly regulated cell death pathway with significant implications for human health and disease. The core machinery involving RIPK1, RIPK3, and MLKL provides multiple potential targets for therapeutic intervention. The experimental protocols and quantitative data outlined in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the mechanisms of necroptosis and develop novel therapies for a range of inflammatory and degenerative diseases. As our understanding of this pathway continues to grow, so too will the opportunities to modulate its activity for therapeutic benefit.

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages | Semantic Scholar [semanticscholar.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. bioradiations.com [bioradiations.com]

- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

The Dawn of Necroptosis Inhibition: A Technical Guide to the Early Studies of Necrostatin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrostatin-1 (Nec-1) emerged from early 21st-century high-throughput screening as a potent and selective small-molecule inhibitor of a then-novel form of programmed cell death termed necroptosis.[1] Unlike apoptosis, necroptosis is a caspase-independent necrotic cell death pathway initiated by death receptors such as TNFR1.[2][3] Early investigations swiftly identified Receptor-Interacting Protein Kinase 1 (RIPK1) as the primary molecular target of Nec-1.[4] This technical guide delves into the foundational studies of Necrostatin-1, presenting the key quantitative data, detailed experimental protocols, and the elucidated signaling pathways that have paved the way for extensive research into the therapeutic potential of necroptosis inhibition.

Core Mechanism of Action

Necrostatin-1 is an allosteric inhibitor of RIPK1.[4] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[5] This inhibition prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of its downstream partner, RIPK3.[2][3] The subsequent formation of the RIPK1-RIPK3 complex, known as the necrosome, and the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) are thereby blocked, preventing the execution of necroptosis.[2] It is important to note that early studies also uncovered an off-target effect of Necrostatin-1, as it was found to be identical to methyl-thiohydantoin-tryptophan (MTH-Trp), an inhibitor of indoleamine 2,3-dioxygenase (IDO).[2] This dual activity should be considered when interpreting results from studies using Nec-1.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from seminal studies on Necrostatin-1 and its analogs.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Necrostatin-1 | TNF-α-induced necroptosis | Jurkat (FADD-deficient) | EC50 | 494 nM | |

| Necrostatin-1 | TNF-α-induced necroptosis | 293T | EC50 | 490 nM | [6] |

| Necrostatin-1 | In vitro human RIPK1 kinase assay | - | IC50 | ~200-500 nM | [7] |

| Necrostatin-1i | In vitro human RIPK1 kinase assay | - | Activity | ~100x less effective than Nec-1 | [7] |

| Necrostatin-1s | In vitro human RIPK1 kinase assay | - | Activity | Similar to Nec-1 | [8] |

Table 1: Potency of Necrostatin-1 and its Analogs in Cellular and Biochemical Assays.

| Cell Line | Necroptosis Inducer(s) | Necrostatin-1 Concentration for Maximal Inhibition | Reference |

| L929 | TNF-α (10 ng/ml) | 20 µM | [9] |

| Jurkat | TNF-α (100 ng/ml) + zVAD-fmk (20 µM) | 20-60 µM | [9][10] |

| NIH 3T3 | TNF-α (10 ng/ml) + Cycloheximide (0.5 µg/ml) + zVAD-fmk (10 µM) | Not specified | [9] |

| HT-22 | H2O2 | 10-40 µM | [11] |

Table 2: Effective Concentrations of Necrostatin-1 in Various Cell-Based Necroptosis Models.

Key Experimental Protocols

Induction and Inhibition of Necroptosis in Jurkat T-Cells

This protocol describes a common method to induce necroptosis in the Jurkat human T-cell line and to assess the inhibitory effect of Necrostatin-1.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Human TNF-α (e.g., Invitrogen)

-

zVAD-fmk (pan-caspase inhibitor, e.g., Axxora)

-

Necrostatin-1 (dissolved in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTS or MTT)

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium.

-

Pre-treat the cells with the desired concentrations of Necrostatin-1 (e.g., 0.1 to 60 µM) or vehicle (DMSO) for 30 minutes to 1 hour at 37°C.[10]

-

Add zVAD-fmk to a final concentration of 20 µM to all wells (except for negative controls) to inhibit apoptosis.[9]

-

Induce necroptosis by adding human TNF-α to a final concentration of 100 ng/mL.[9]

-

Incubate the plate for 20-24 hours at 37°C in a humidified CO2 incubator.

-

Assess cell viability using a suitable method (e.g., MTS or MTT assay as described below).

Cell Viability Assessment by MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

Cells cultured in a 96-well plate

-

MTS solution (e.g., 2 mg/mL in DPBS)

-

PES (phenazine ethosulfate) solution (e.g., 0.21 mg/mL in MTS solution)

-

Microplate reader

Procedure:

-

Following the experimental treatment (e.g., induction of necroptosis), add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.[12]

-

Incubate the plate for 1 to 4 hours at 37°C.[12]

-

Record the absorbance at 490 nm using a microplate reader.[12]

-

Subtract the absorbance of the media-only blank wells from the experimental wells. Cell viability is proportional to the absorbance.

In Vitro RIPK1 Kinase Assay (Radioactive)

This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate into the protein.

Materials:

-

Recombinant GST-human RIPK1

-

Necrostatin-1 or other inhibitors

-

Kinase assay buffer

-

[γ-32P]ATP

-

SDS-PAGE equipment

-

Nitrocellulose membrane

-

Phosphorimager or autoradiography film

Procedure:

-

Pre-incubate recombinant GST-hRIPK1 with varying concentrations of Necrostatin-1 or vehicle (DMSO) in a kinase assay buffer for a specified time (e.g., 1 hour).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.[6]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Visualize the radiolabeled RIPK1 band by autoradiography or phosphorimaging. The intensity of the band corresponds to the kinase activity.[6]

Immunoprecipitation of the Necrosome (Complex II)

This protocol allows for the isolation of the RIPK1-containing complex to study its composition and post-translational modifications upon induction of necroptosis.

Materials:

-

Treated cells (e.g., macrophages stimulated with LPS and a TAK1 inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FADD or anti-RIPK1 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

-

Western blotting reagents

Procedure:

-

Lyse the cells in a suitable lysis buffer (e.g., Buffer A containing 1% NP-40 and 0.5% Triton X-100).[13]

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with an anti-FADD or anti-RIPK1 antibody overnight at 4°C with gentle rotation.[13]

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against RIPK1, RIPK3, MLKL, and caspase-8.

Visualizing the Core Concepts

Signaling Pathway of TNF-α-Induced Necroptosis and its Inhibition by Necrostatin-1

Caption: TNF-α signaling can lead to survival, apoptosis, or necroptosis.

Experimental Workflow for Assessing Necrostatin-1 Efficacy

Caption: A typical workflow for testing Nec-1's ability to inhibit necroptosis.

Conclusion

The early studies on Necrostatin-1 were instrumental in defining a new pathway of regulated cell death and providing a crucial tool for its investigation. By specifically targeting RIPK1 kinase activity, Nec-1 allowed for the dissection of the necroptotic signaling cascade and highlighted its relevance in various pathological conditions. The quantitative data and experimental protocols established in these foundational works continue to be a reference point for researchers in the field. While the discovery of off-target effects and the development of more stable and specific analogs like Nec-1s have refined the use of these inhibitors, the initial characterization of Necrostatin-1 remains a landmark in the study of cell death and its therapeutic manipulation.

References

- 1. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]

- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Role of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of cell death that combines the morphological features of necrosis with a genetically controlled signaling cascade.[1][2][3][4][5] Unlike apoptosis, which is an immunologically silent process, necroptosis is highly inflammatory.[6][7][8] It is characterized by cell swelling, rupture of the plasma membrane, and the subsequent release of intracellular contents, including damage-associated molecular patterns (DAMPs).[6][8][9][10][11] This lytic and inflammatory nature positions necroptosis as a critical player in a multitude of physiological and pathological processes, from host defense and tissue homeostasis to the pathogenesis of inflammatory diseases, neurodegeneration, and cancer.[4][5][12][13][14]

This guide provides a comprehensive overview of the core molecular machinery of necroptosis, its diverse physiological roles, detailed experimental protocols for its study, and its implications for therapeutic intervention.

The Core Signaling Machinery of Necroptosis

Necroptosis is executed by a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the terminal executioner, Mixed Lineage Kinase Domain-like protein (MLKL).[1][3][12][15][16][17] The activation of this pathway is tightly regulated and often serves as a backup cell death mechanism when apoptosis is inhibited.[12][16][18]

-

RIPK1: A serine/threonine kinase that acts as a central sensor, integrating survival and death signals.[1][15] Its kinase activity is essential for initiating necroptosis but it also has kinase-independent scaffolding functions that promote cell survival.[15][19]

-

RIPK3: Another serine/threonine kinase that is the central executioner of necroptosis.[3][17] It is activated through an interaction with RIPK1 (or other RHIM-containing proteins) via its RIP Homotypic Interaction Motif (RHIM).[1][2][17]

-

MLKL: A pseudokinase that acts as the final executioner of necroptosis.[3][17][20] Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity.[9][21][22]

Signaling Pathways of Necroptosis

The most well-characterized trigger for necroptosis is the activation of Tumor Necrosis Factor Receptor 1 (TNFR1). However, other stimuli, including Toll-like receptor (TLR) ligands and viral sensors, can also initiate this pathway.[4][17][23]

TNF-Mediated Necroptosis

The binding of TNF-α to TNFR1 initiates a cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.[23]

-

Complex I Formation (Pro-Survival): Upon TNF-α binding, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a membrane-bound complex known as Complex I.[9][10] Here, RIPK1 is polyubiquitinated by cIAPs, which serves as a scaffold to recruit and activate pathways like NF-κB, promoting the expression of pro-survival and inflammatory genes.[9][17]

-

Complex II Formation (Pro-Death): When RIPK1 is deubiquitinated (e.g., by CYLD), it can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II, with FADD and Caspase-8.[9]

-

Complex IIa (Apoptosis): If Caspase-8 is active, it cleaves RIPK1 and RIPK3, thereby inhibiting necroptosis and initiating the apoptotic cascade.[6][9]

-

Complex IIb (Necrosome): If Caspase-8 is absent or inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 is free to interact with and phosphorylate RIPK3.[6][9][12] This leads to the formation of an amyloid-like signaling complex called the necrosome.[15][16][24] Activated RIPK3 then recruits and phosphorylates MLKL, triggering its oligomerization, membrane translocation, and ultimately, cell lysis.[9][17][23]

-

Caption: The canonical TNF-α-induced necroptosis signaling pathway.

Alternative Necroptosis Pathways

Necroptosis can also be initiated independently of TNFR signaling, primarily through the activation of RIPK3 by other RHIM-containing proteins.

-

Toll-Like Receptor (TLR) Pathway: TLR3 and TLR4 can trigger necroptosis via the RHIM-containing adaptor protein TRIF.[9][25] Upon ligand binding and in the absence of Caspase-8 activity, TRIF directly interacts with and activates RIPK3 to induce necroptosis.[9][24]

-

ZBP1-Mediated Pathway: Z-DNA binding protein 1 (ZBP1, also known as DAI) is a cytosolic sensor that recognizes Z-form nucleic acids, which can be produced during certain viral infections (e.g., influenza A virus).[9][26] ZBP1 contains a RHIM domain and can directly recruit and activate RIPK3, leading to necroptosis as a host defense mechanism.[9][26][27]

Caption: Alternative pathways for necroptosis activation via TLRs and ZBP1.

Physiological and Pathological Roles

Necroptosis is not merely a cell death mechanism but a critical process in organismal health and disease.

Homeostasis and Development

While not essential for most aspects of development, necroptosis regulation is vital for preventing inflammation.[12][28] The embryonic lethality observed in Caspase-8 or FADD-deficient mice is a classic example; this lethality is rescued by the simultaneous knockout of RIPK3 or RIPK1, demonstrating that a primary role of Caspase-8 during development is to suppress RIPK-mediated necroptosis.[12]

Host Defense Against Pathogens

Necroptosis serves as a crucial host defense mechanism against various pathogens, particularly viruses that encode caspase inhibitors to block apoptosis.[11][29] By providing a caspase-independent "cellular suicide" option, necroptosis eliminates the infected cell, restricting viral replication.[23][29] This has been well-documented in infections with vaccinia virus, influenza A virus, and cytomegalovirus.[12][26][27][29] However, the role is complex, as some viruses can exploit the resulting inflammation for their own dissemination.[26][27]

Necroptosis in Disease

The inflammatory nature of necroptosis means its dysregulation is implicated in a wide array of human diseases.[4][7][12][13]

-

Neurodegenerative Diseases: There is increasing evidence that necroptosis contributes to neuronal loss in conditions like Alzheimer's disease, Parkinson's disease, multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS).[1][2][3][16][30] The activation of the RIPK1-RIPK3-MLKL axis has been observed in patient tissues and animal models of these diseases, making necroptosis inhibitors a potential therapeutic strategy.[30]

-

Inflammatory Diseases: By releasing DAMPs, necroptotic cells can trigger or amplify inflammation.[7][11] This process is implicated in the pathophysiology of atherosclerosis, pancreatitis, and inflammatory bowel disease.[6][12]

-

Cancer: The role of necroptosis in cancer is multifaceted and context-dependent.[31][32]

-

Tumor Suppression: Many cancer cells downregulate the expression of key necroptotic mediators like RIPK3 to evade cell death, suggesting a tumor-suppressive role.[32][33] Inducing necroptosis can bypass apoptosis resistance, a common hallmark of cancer.[31][32][34]

-